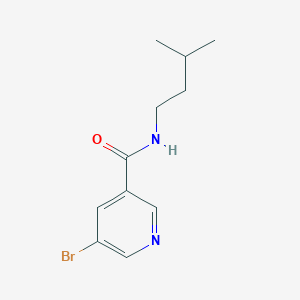![molecular formula C30H26N6O9 B13737951 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate CAS No. 28470-82-8](/img/structure/B13737951.png)
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is a complex organic compound characterized by the presence of multiple isocyanate groups Isocyanates are known for their high reactivity, particularly with compounds containing active hydrogen atoms, such as amines and alcohols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with a suitable diol or polyol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often catalyzed by tertiary amines or tin compounds to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanates to form urea derivatives.
Alcohols: React with isocyanates to form urethane linkages.
Catalysts: Tertiary amines and tin compounds are commonly used to catalyze these reactions.
Major Products
Urea Derivatives: Formed from the reaction with amines.
Urethane Linkages: Formed from the reaction with alcohols.
Polyurethanes: Resulting from polymerization reactions.
Applications De Recherche Scientifique
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes with specific properties.
Materials Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and reactivity with biological molecules.
Mécanisme D'action
The mechanism of action of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymer networks in polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]urea
- 1,3,5-tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is unique due to its specific structure, which allows for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with high mechanical strength and thermal stability.
Propriétés
Numéro CAS |
28470-82-8 |
|---|---|
Formule moléculaire |
C30H26N6O9 |
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C30H26N6O9/c37-18-31-13-21-4-1-7-24(10-21)34-28(40)43-16-27(45-30(42)36-26-9-3-6-23(12-26)15-33-20-39)17-44-29(41)35-25-8-2-5-22(11-25)14-32-19-38/h1-12,27H,13-17H2,(H,34,40)(H,35,41)(H,36,42) |
Clé InChI |
LROWRZDVKJRCSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)OCC(COC(=O)NC2=CC=CC(=C2)CN=C=O)OC(=O)NC3=CC=CC(=C3)CN=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
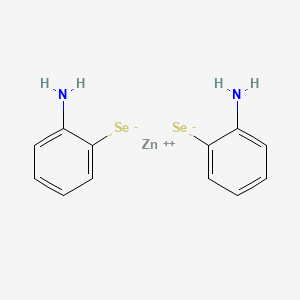
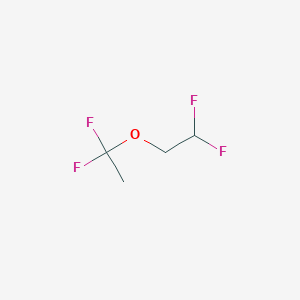

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
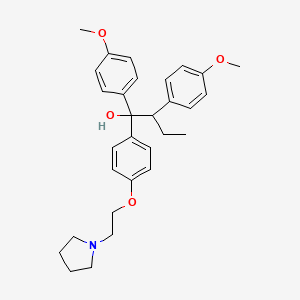
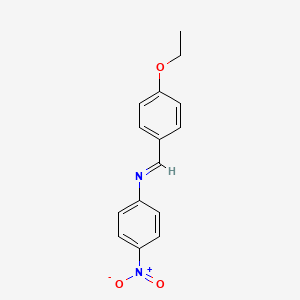
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)



